Octadecyl pentadecafluorooctanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

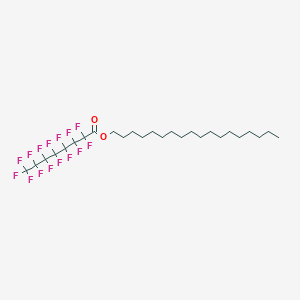

Octadecyl pentadecafluorooctanoate is a chemical compound with the formula C26H37F15O2 . It is an ester derived from pentadecafluorooctanoic acid and octadecanol. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyl pentadecafluorooctanoate is synthesized through the esterification of pentadecafluorooctanoic acid with octadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers to maintain the reaction temperature and ensure efficient conversion. The product is then purified through distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Octadecyl pentadecafluorooctanoate primarily undergoes hydrolysis and substitution reactions. Hydrolysis involves the breaking of the ester bond in the presence of water, resulting in the formation of pentadecafluorooctanoic acid and octadecanol .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium hydroxide.

Major Products Formed

Hydrolysis: Pentadecafluorooctanoic acid and octadecanol.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Octadecyl pentadecafluorooctanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octadecyl pentadecafluorooctanoate involves its interaction with lipid membranes and proteins. The compound’s hydrophobic tail allows it to integrate into lipid bilayers, altering membrane properties and affecting membrane-bound proteins. This can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

Pentadecafluorooctanoic acid: A precursor to octadecyl pentadecafluorooctanoate, known for its use in the production of fluoropolymers.

Perfluorooctanoic acid: Similar in structure but lacks the octadecyl ester group, used in the manufacture of non-stick coatings.

Uniqueness

This compound is unique due to its combination of a long hydrophobic tail and a highly fluorinated ester group. This gives it exceptional thermal stability and resistance to chemical degradation, making it suitable for specialized applications where other compounds may fail .

Properties

CAS No. |

131883-38-0 |

|---|---|

Molecular Formula |

C26H37F15O2 |

Molecular Weight |

666.5 g/mol |

IUPAC Name |

octadecyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |

InChI |

InChI=1S/C26H37F15O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-43-19(42)20(27,28)21(29,30)22(31,32)23(33,34)24(35,36)25(37,38)26(39,40)41/h2-18H2,1H3 |

InChI Key |

WTSTWJMWBBUFJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)

![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)

![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)